(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Properties
The chemical compound (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is involved in the synthesis of unique molecular structures due to its functional groups. For instance, the synthesis of related compounds, such as (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, demonstrates the utility of anthracene derivatives in creating compounds with significant fluorescence properties. These properties are crucial for applications in materials science, particularly in the development of fluorescent markers and probes for biochemical research (Memeo, Distante, & Quadrelli, 2014).
Photomechanical Organic Microcrystals
Another fascinating application of anthracene derivatives involves the development of photomechanical organic microcrystals. A study involving (E)-3-(Anthracen-9-yl)acrylic acid, a related compound, highlighted the potential of using tert-butyl esters as starting materials for growing high-quality, size-uniform microcrystals. These microcrystals exhibit photomechanical responses, such as photoinduced coiling-uncoiling transitions, making them suitable for advanced materials science applications, including the development of smart materials and sensors (Al‐Kaysi et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of neuroexcitant analogs, utilizing tert-butoxycarbonyl-protected amino acids, underscores the role of this compound and its derivatives in the synthesis of biologically active compounds. These syntheses contribute to pharmaceutical research by providing access to pure enantiomers of bioactive molecules, which is crucial for drug development and the study of biological systems (Pajouhesh et al., 2000).
Asymmetric Hydrogenation
The compound also finds application in the asymmetric hydrogenation processes, serving as a precursor for the synthesis of β-amino acid pharmacophores. This demonstrates its utility in organic synthesis, particularly in the generation of chiral molecules that are important for the development of new drugs and materials (Kubryk & Hansen, 2006).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors including its size, polarity, and stability. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis for protection of the amino group, and can be removed under acidic conditions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity and stability.
Properties
IUPAC Name |
(2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEFFXDFOZMJ-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375794 |
Source
|
Record name | BOC-D-9-ANTHRYLALANINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128050-98-6 |
Source
|
Record name | BOC-D-9-ANTHRYLALANINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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